molecular formula C9H5ClN2O2 B095775 6-Amino-7-chloro-5,8-dioxoquinoline CAS No. 18892-39-2

6-Amino-7-chloro-5,8-dioxoquinoline

Cat. No. B095775
CAS RN: 18892-39-2
M. Wt: 208.6 g/mol
InChI Key: KWGIFJNXSKZGKI-UHFFFAOYSA-N
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Description

6-Amino-7-chloro-5,8-dioxoquinoline and its derivatives are a class of compounds that have been the subject of various studies due to their interesting chemical and biological properties. These compounds are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of amino and chloro substituents on the quinoline ring system can significantly alter the chemical behavior and potential applications of these molecules.

Synthesis Analysis

The synthesis of derivatives of 6-amino-7-chloro-5,8-dioxoquinoline has been explored in several studies. For instance, a new fluorescent derivative containing a 1,2,3-triazole moiety was synthesized and its structure was confirmed using various spectroscopic techniques . Another study reported the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one through a series of reactions starting from a relay compound, which was then chlorinated and treated with ammonia . Additionally, a series of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones were obtained by reacting 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde . Novel 2- and 8-substituted 4-amino-7-chloroquinolines were also synthesized, demonstrating the versatility of the chloro group at the 7-position for further chemical modifications .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the fluorescent derivative synthesized in one study was analyzed using density functional theory calculations to investigate its optimized structural parameters, spectroscopic properties, and electronic characteristics . Single-crystal X-ray structures of some derivatives have also been presented, providing detailed insights into the molecular geometry and confirming the presence of the quinoline core with various substituents .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their potential biological activities. For instance, 6-chloro-7-arylamino-5,8-isoquinolinediones were synthesized and evaluated for their cytotoxic activities against human solid tumor cell lines, with some derivatives showing potent activities . This indicates that the chemical structure of these compounds can be fine-tuned to target specific biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-7-chloro-5,8-dioxoquinoline derivatives have been studied to understand their behavior in different environments. The fluorescent derivative mentioned earlier exhibited absorption spectra in the range of 326–386 nm and emission bands in the range of 375–403 nm in different solvents, indicating its potential use in photophysical applications . The interaction of this compound with different solvents was also investigated, which is important for understanding its solvatochromic properties . Another study described the formation of base-paired hydrogen-bonded dimers in the solid state for a 4-amino-2-chloro-6,7-dimethoxyquinazoline derivative, highlighting the importance of intermolecular interactions in determining the solid-state properties of these molecules .

Scientific Research Applications

  • Antitumor and Antibiotic Properties : 6-Amino-7-chloro-5,8-dioxoquinoline shows potential in antitumor and antibiotic applications. It is related to naturally occurring antitumor antibiotics like streptonigrin and lavendamycin, and its derivatives have been studied for their antimicrobial and cytotoxic properties (Boger, Yasuda, Mitscher, Drake, Kitos, & Thompson, 1987).

  • Antimalarial Activity : Derivatives of 6-Amino-7-chloro-5,8-dioxoquinoline, such as chloroquine, are significant in malaria treatment. They act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin, which is crucial for the malaria parasite's survival (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

  • Synthesis of Novel Compounds : It's used in the synthesis of new compounds, such as triazadibenzo[a,n]triphenodithiazine, which could have potential applications in various fields of chemistry and medicine (Ezema, Ezema, Onoabedje, & Ugwu, 2013).

  • Investigation of Antibacterial Properties : Research on 8-nitrofluoroquinolone derivatives, which include 6-Amino-7-chloro-5,8-dioxoquinoline structures, reveals interesting antibacterial activity against various bacterial strains, indicating its potential in developing new antibiotics (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

  • Exploring Cellular Toxicity Mechanisms : Studies also indicate its role in interfering with cellular processes such as the metabolism of ppGpp in bacteria, providing insights into chemical mechanisms of cellular toxicity (Ogilvie, 1976).

  • Latent Malaria Therapy : Its derivatives, the 8-aminoquinolines, are crucial in the treatment of latent malaria, showing significant clinical and public health impacts (Baird, 2019).

  • Inhibition of RNA Synthesis in Bacteria : 6-Amino-7-chloro-5,8-dioxoquinoline has been shown to inhibit RNA synthesis in bacteria, further demonstrating its potential as an antibacterial agent (Ogilvie, Lämmerman, Wiebauer, & Kersten, 1975).

properties

IUPAC Name

6-amino-7-chloroquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGIFJNXSKZGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172262
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-chloro-5,8-dioxoquinoline

CAS RN

18892-39-2
Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018892392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84998
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84998
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC81056
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 6-Amino-7-chloro-5,8-dioxoquinoline
Source EPA DSSTox
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Record name 6-Amino-7-chloro-5,8-quinolinedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K Wiebauer, A Ogilvie, W Kersten - Journal of Biological Chemistry, 1979 - Elsevier
Leucyl-tRNA synthetase from Escherichia coli is rapidly inactivated by 6-amino-7-chloro-5,8-dioxoquinoline (quinone), a model substance for cytostatic quinones. Loss of activity follows …
Number of citations: 7 www.sciencedirect.com
A Ogilvie - Biochemical and Biophysical Research …, 1976 - Elsevier
The bacteriostatic quinone 6-amino-7-chloro-5,8-dioxoquinoline inhibits leucyl-tRNA synthetase in vivo and in vitro (Ogilvie et al. Biochim. Biophys. Acta 407 , 357–364; 1975). In this …
Number of citations: 5 www.sciencedirect.com
RA Vanbogelen, PM Kelley… - Journal of bacteriology, 1987 - Am Soc Microbiol
Heat and various inhibitory chemicals were tested in Escherichia coli for the ability to cause accumulation of adenylylated nucleotides and to induce proteins of the heat shock (htpR-…
Number of citations: 627 journals.asm.org
PC Lee, BR Bochner, BN Ames - Journal of Biological Chemistry, 1983 - ASBMB
Salmonella typhimurium LT2 rapidly accumulates high levels of a family of five adenylylated nucleotides following exposure to a bacteriostatic quinone, 6-amino-7-chloro-5,8-…
Number of citations: 136 www.jbc.org
A Ogilvie, W Kersten - Mechanism of Action of Antibacterial Agents, 1979 - Springer
“The quinones are possibly the most difficult inhibitors to discuss because of their multiplicity of actions. In no case has a potent biological action of a quinone been correlated with a …
Number of citations: 1 link.springer.com
A Blom, W Harder, A Matin - Applied and environmental …, 1992 - Am Soc Microbiol
Exposure of growing batch cultures of Escherichia coli to nine different "model micropollutants" (benzene, cadmium chloride, chlorpyrivos, 2,4-dichloroaniline, dioctylphtalate, …
Number of citations: 222 journals.asm.org
PC Lee, BR Bochner, BN Ames - Proceedings of the …, 1983 - National Acad Sciences
Salmonella typhimurium LT2 induces a set of heat-shock proteins analogous to those found previously in Escherichia coli. These are virtually the only proteins synthesized after a …
Number of citations: 492 www.pnas.org
SZ Wahab, DC Yang - Journal of Biological Chemistry, 1985 - Elsevier
An 18 S multienzyme complex of aminoacyl-tRNA synthetases is found to be active in the synthesis of diadenosine-5‘,5“‘-P1,P4-tetraphosphate (AppppA). Most of the activity is …
Number of citations: 55 www.sciencedirect.com
SH Park, KH Oh, KJ Lee, CK Kim - The Journal of Microbiology, 1998 - dbpia.co.kr
Materials and Methods Bacterial strain The bacterial strain used in this study was Pseudomonas sp. DJ-12. The strain DJ-12 was isolated from Daejon industrial complex as reported by …
Number of citations: 1 www.dbpia.co.kr
RM Dixon, G Lowe - Journal of Biological Chemistry, 1989 - Elsevier
The three stereoisomers of P 1 , P 4 -bis(5′-adenosyl)-1,4-dithiotetraphosphate have been synthesized and their 31 P NMR spectra investigated. The effect of temperature on the …
Number of citations: 33 www.sciencedirect.com

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